Cas no 6595-25-1 (1,2-dimethyl-1H-Benzimidazole-6-carbonitrile)
1,2-dimethyl-1H-Benzimidazole-6-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1,2-dimethyl-1H-Benzimidazole-6-carbonitrile
- 1H-Benzimidazole-6-carbonitrile,1,2-dimethyl-(9CI)
- 2,3-dimethylbenzimidazole-5-carbonitrile
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1,2-dimethyl-1H-Benzimidazole-6-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069003314-5g |
1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile |
6595-25-1 | 97% | 5g |
$1672.32 | 2023-09-01 | |
| Alichem | A069003314-10g |
1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile |
6595-25-1 | 97% | 10g |
$2436.12 | 2023-09-01 | |
| Alichem | A069003314-25g |
1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile |
6595-25-1 | 97% | 25g |
$3979.80 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2038827-1g |
1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile |
6595-25-1 | 1g |
¥5632.00 | 2024-05-04 |
1,2-dimethyl-1H-Benzimidazole-6-carbonitrile Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 1,2-dimethyl-1H-Benzimidazole-6-carbonitrile
Exploring the Potential of 1,2-Dimethyl-1H-Benzimidazole-6-Carbonitrile in Biomedical Applications
The compound 1,2-dimethyl-1H-benzimidazole-6-carbonitrile (CAS NO: 6595-25-1) has garnered significant attention in the field of biopharmaceuticals and drug discovery due to its unique structural properties and potential therapeutic applications. This molecule belongs to the family of benzimidazole derivatives, which are known for their versatility and ability to act as scaffolds for various bioactive molecules.
Benzimidazoles have been extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of a carbonitrile group in 1,2-dimethyl-1H-benzimidazole-6-carbonitrile adds an additional layer of functionality, making it a promising candidate for targeted drug delivery systems and precision medicine approaches.
Recent research has focused on the synthesis optimization of this compound, with particular emphasis on improving its solubility, stability, and bioavailability. These improvements are critical for ensuring that the molecule can effectively reach its intended targets in the human body while minimizing off-target effects.
One of the most exciting developments involving 1,2-dimethyl-1H-benzimidazole-6-carbonitrile is its potential application in oncology. Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, making it a valuable candidate for further exploration in preclinical models.
Moreover, the molecule's ability to modulate key signaling pathways involved in inflammation and immune response has positioned it as a potential therapeutic agent in rheumatology and neurodegenerative diseases. For instance, recent investigations have highlighted its inhibitory effects on COX-2 enzyme activity, which is closely associated with inflammatory processes.
Another area of active research is the exploration of 1,2-dimethyl-1H-benzimidazole-6-carbonitrile as a template molecule for the development of prodrugs and polypharmacology-based therapies. By incorporating additional functional groups or targeting moieties, researchers aim to enhance the compound's efficacy and specificity in treating complex diseases.
Despite its promising potential, further studies are required to fully understand the toxicological profile of 1,2-dimethyl-1H-benzimidazole-6-carbonitrile. Ensuring its safety and tolerability across diverse patient populations remains a critical consideration in its continued development as a therapeutic agent.
In conclusion, 1,2-dimethyl-1H-benzimidazole-6-carbonitrile represents an intriguing compound with multifaceted applications in the biomedical sciences. Its unique combination of structural features and biological activities positions it at the forefront of innovative drug discovery research. As scientific advancements continue to unlock new possibilities, this molecule is poised to play a significant role in addressing unmet medical needs.
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